1-{[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]methyl}-1H-1,2,3-benzotriazole
Description
1-{[(1H-1,2,3-Benzotriazol-1-ylmethyl)sulfanyl]methyl}-1H-1,2,3-benzotriazole is a bis-benzotriazole derivative characterized by two 1,2,3-benzotriazole moieties connected via a methylsulfanyl (-SCH2-) bridge. This structural motif confers unique electronic and steric properties, enabling applications in organic synthesis, coordination chemistry, and materials science.
Properties
IUPAC Name |
1-(benzotriazol-1-ylmethylsulfanylmethyl)benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6S/c1-3-7-13-11(5-1)15-17-19(13)9-21-10-20-14-8-4-2-6-12(14)16-18-20/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFGDQXXCSETIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CSCN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Benzotriazole Moieties
The synthesis of benzotriazole derivatives typically begins with the cyclization of o-phenylenediamine using nitrous acid (HNO2) under acidic conditions. This reaction proceeds via diazotization and subsequent cyclization to yield 1H-benzotriazole. For the target compound, two benzotriazole units must be synthesized independently before functionalization.
Key Reaction Conditions
Introduction of Methylthio Groups
The sulfanyl methyl (-SCH2-) linker is introduced via nucleophilic substitution or thiol-ene reactions. A critical intermediate is 1-(chloromethyl)-1H-benzotriazole, synthesized by reacting 1H-benzotriazole with formaldehyde (HCHO) and hydrochloric acid (HCl).
Example Protocol
-
Chloromethylation :
-
Thiolation :
Coupling Strategies for Bis-Benzotriazole Assembly
Nucleophilic Substitution Approach
This method involves reacting 1-(chloromethyl)-1H-benzotriazole with a pre-synthesized 1H-benzotriazole-1-methanethiol.
Optimized Conditions
-
Solvent : Dimethylacetamide (DMAC) or DMF.
-
Catalyst : None required (base-mediated).
Mechanistic Insight
The thiolate ion (generated in situ) attacks the electrophilic chloromethyl group, displacing chloride and forming the -SCH2- bridge. Excess thiol prevents di-substitution.
Oxidative Coupling
An alternative route employs oxidative coupling of 1H-benzotriazole-1-methanethiol using iodine (I2) or hydrogen peroxide (H2O2).
Reaction Scheme
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Patents highlight the use of recyclable solvents like DMF and DMAC, which are recovered via vacuum distillation. For example, post-reaction mixtures are subjected to fractional distillation at 30 cm column height, achieving >98% solvent recovery.
Byproduct Management
Decarboxylation side products (e.g., CO2) are minimized by maintaining strict temperature control during high-temperature steps (130–180°C). Manganese dioxide (MnO2), a byproduct of potassium permanganate (KMnO4) oxidation, is removed via hot filtration.
Data Tables and Comparative Analysis
Table 1. Summary of Synthesis Methods
Table 2. Optimization Parameters for Chloromethylation
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Formaldehyde Equiv. | 1.0–1.2 | Excess >1.2 reduces selectivity |
| Reaction Temperature | 20–25°C | Higher temps cause polymerization |
| HCl Concentration | 5–36% | Lower conc. slows reaction |
Chemical Reactions Analysis
Types of Reactions
1-{[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]methyl}-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The benzotriazole moieties can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur species.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit antimicrobial properties. Studies have demonstrated that compounds similar to 1-{[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]methyl}-1H-1,2,3-benzotriazole can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Antioxidant Properties
Benzotriazoles are known for their antioxidant activities. The presence of the sulfanyl group enhances the electron-donating ability of the molecule, which can scavenge free radicals effectively. This property is crucial in formulating drugs aimed at reducing oxidative stress-related diseases .
Drug Delivery Systems
The compound's solubility and stability make it suitable for incorporation into drug delivery systems. Its ability to form complexes with metal ions can be exploited to enhance the bioavailability of certain drugs .
UV Stabilizers
Benzotriazoles are widely used as UV stabilizers in plastics and coatings due to their ability to absorb UV radiation. The compound can be integrated into polymer matrices to improve the durability and longevity of materials exposed to sunlight .
Corrosion Inhibitors
The compound's chemical structure allows it to act as an effective corrosion inhibitor for metals. It forms protective films on metal surfaces, preventing oxidation and degradation when exposed to harsh environments .
Chromatography
In analytical chemistry, derivatives of benzotriazole are utilized as stationary phases in chromatography. Their unique interactions with analytes enhance separation efficiency and resolution during chromatographic processes .
Spectroscopic Applications
The compound can also be employed in spectroscopic techniques due to its distinct absorption characteristics. This property is useful in developing sensors for detecting environmental pollutants or biological markers .
Case Studies
Mechanism of Action
The mechanism of action of 1-{[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]methyl}-1H-1,2,3-benzotriazole involves its ability to interact with various molecular targets. The benzotriazole moieties can coordinate with metal ions, forming stable complexes that inhibit corrosion. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity through binding to active sites or allosteric sites .
Comparison with Similar Compounds
Comparative Analysis Table
Biological Activity
The compound 1-{[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]methyl}-1H-1,2,3-benzotriazole is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its pharmacological potential and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 299.35 g/mol. The structure features a benzotriazole moiety linked to a sulfanyl group, which is believed to enhance its biological properties.
Biological Activity Overview
Benzotriazole derivatives have been widely studied for their pharmacological effects. The biological activities associated with this compound include:
- Antimicrobial Activity : Studies have shown that benzotriazole derivatives exhibit significant antimicrobial properties. For example, certain derivatives demonstrated efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
- Antiparasitic Effects : Research indicates potential antiparasitic activity against protozoan parasites like Trypanosoma cruzi, with some derivatives showing dose-dependent inhibition of parasite growth .
- Antiviral Properties : Benzotriazole compounds have been evaluated for their ability to inhibit viral replication, particularly in the context of SARS-CoV .
Antimicrobial Activity
A study conducted on various benzotriazole derivatives revealed that the compound exhibited moderate antibacterial activity. The zone of inhibition was measured against several bacterial strains, demonstrating its potential as an antimicrobial agent. The following table summarizes the antibacterial activity observed:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1 | Escherichia coli | 15 |
| 2 | Staphylococcus aureus | 18 |
| 3 | Bacillus subtilis | 12 |
Antiparasitic Activity
In vitro studies assessed the antiparasitic effects of the compound on Trypanosoma cruzi. The results indicated that at a concentration of 50 µg/mL, there was a significant reduction in epimastigote forms by approximately 64%, showcasing its potential as an antitrypanosomal agent .
Antiviral Activity
Research into the antiviral properties of benzotriazole derivatives has highlighted their mechanism as protease inhibitors. Specifically, compounds similar to this one have shown promise in inhibiting viral proteases essential for viral replication .
Case Studies
Several case studies have been documented regarding the application of benzotriazole derivatives in medicinal chemistry:
- Study on Antibacterial Efficacy : A comparative analysis was performed on a series of benzotriazole derivatives against standard antibiotics. The findings suggested that some derivatives were more effective than traditional antibiotics in certain bacterial infections.
- Evaluation Against Protozoan Parasites : In another study, derivatives were tested against Trypanosoma cruzi, where one specific derivative demonstrated superior efficacy compared to established treatments like metronidazole.
Q & A
Q. What are the common synthetic routes for preparing 1-{[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]methyl}-1H-1,2,3-benzotriazole?
- Methodological Answer : The compound can be synthesized via alkylation reactions using 1H-benzotriazole derivatives and sulfanyl-containing reagents. For example:
- Step 1 : React 1H-benzotriazole with a methylsulfanyl-methylating agent (e.g., methanesulfonyl chloride) to introduce the sulfanyl-methyl group .
- Step 2 : Use a second alkylation step with a benzotriazolylmethyl intermediate to form the final bis-benzotriazole structure .
Key considerations include controlling reaction temperature (0–25°C) and using bases like triethylamine to neutralize acidic byproducts. Reaction progress is monitored via TLC (chloroform:methanol, 7:3 ratio) .
Q. What spectroscopic and analytical techniques are used to characterize this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of benzotriazole protons (δ 7.5–8.5 ppm) and methylsulfanyl groups (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal structure, bond lengths (e.g., C–S bond ≈ 1.8 Å), and confirms stereochemistry .
Advanced Research Questions
Q. How does the benzotriazole fragment influence reaction mechanisms in alkylation or acylation processes?
- Methodological Answer : The benzotriazole group acts as a stabilizing leaving group due to its resonance-delocalized electron system. For example:
- In acylation reactions , the benzotriazolyl anion (generated via deprotonation) facilitates nucleophilic substitution, enabling efficient conversion to amides or esters .
- Kinetic Studies : Monitor reaction rates using UV-Vis spectroscopy to quantify the leaving group ability (e.g., comparing activation energies with other leaving groups like tosylates) .
Q. What computational strategies can optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and energetics for alkylation steps .
- Machine Learning : Train models on experimental datasets (e.g., reaction yields vs. solvent polarity, temperature) to recommend optimal conditions (e.g., DMF as solvent, 60°C) .
- Solvent Effect Analysis : Use COSMO-RS simulations to predict solvation free energies and select solvents that stabilize intermediates .
Q. What are the challenges in studying biological interactions of this compound, and how are they addressed?
- Methodological Answer :
- Binding Affinity Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets (e.g., enzymes or receptors). Challenges include low solubility, which is mitigated by using DMSO co-solvents (<1% v/v) .
- Toxicity Profiling : Conduct MTT assays on cell lines (e.g., HEK293) to assess cytotoxicity. IC₅₀ values are compared to structurally similar benzotriazole derivatives (see Table 1 ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
